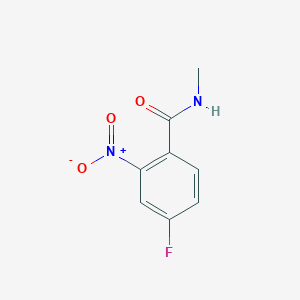

4-fluoro-N-methyl-2-nitrobenzamide

概要

説明

4-fluoro-N-methyl-2-nitrobenzamide: is an organic compound with the molecular formula C8H7FN2O3 and a molecular weight of 198.15 g/mol . This compound is known for its applications in the preparation of androgen receptor antagonists, particularly in the development of treatments for hormone-refractory prostate cancer .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-methyl-2-nitrobenzamide typically involves the following steps :

Starting Material: 2-fluoro-4-nitrotoluene.

Oxidation: The starting material is oxidized using potassium permanganate to form 2-fluoro-4-nitrobenzoic acid.

Chlorination: The acid is then chlorinated using thionyl chloride to produce 2-fluoro-4-nitrobenzoyl chloride.

Amination: The benzoyl chloride undergoes amination with methylamine to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .

化学反応の分析

Types of Reactions:

Reduction: 4-fluoro-N-methyl-2-nitrobenzamide can undergo reduction reactions to form corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions:

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are often used.

Major Products:

Reduction: The major product is 4-fluoro-N-methyl-2-aminobenzamide.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

科学的研究の応用

4-fluoro-N-methyl-2-nitrobenzamide has several scientific research applications :

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including its role as an androgen receptor antagonist.

Medicine: Investigated for its potential use in the treatment of hormone-refractory prostate cancer.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 4-fluoro-N-methyl-2-nitrobenzamide involves its interaction with androgen receptors . The compound acts as an antagonist, binding to the receptor and inhibiting its activity. This prevents the receptor from interacting with its natural ligands, thereby blocking the downstream signaling pathways involved in prostate cancer cell proliferation.

類似化合物との比較

- 4-fluoro-N-methylbenzamide

- 4-nitro-N-methylbenzamide

- 2-fluoro-N-methylbenzamide

Comparison:

- 4-fluoro-N-methyl-2-nitrobenzamide is unique due to the presence of both a fluoro and a nitro group on the benzamide ring, which imparts distinct chemical and biological properties.

- 4-fluoro-N-methylbenzamide lacks the nitro group, resulting in different reactivity and biological activity.

- 4-nitro-N-methylbenzamide lacks the fluoro group, affecting its chemical stability and interaction with biological targets.

- 2-fluoro-N-methylbenzamide has the fluoro group at a different position, altering its chemical behavior and biological effects.

生物活性

Introduction

4-Fluoro-N-methyl-2-nitrobenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it features a nitro group, a fluorine atom, and a methyl group attached to a benzamide structure. The presence of these functional groups is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 185.16 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Biological Activity

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells.

- Mechanism of Action : The compound appears to interfere with cellular pathways involved in proliferation and survival. It has been suggested that the nitro group may play a role in generating reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Studies

- Breast Cancer Cell Lines : A study evaluated the compound's efficacy against HER2 positive breast cancer cell lines (MDA-MB-231, T47-D). The results indicated that the compound had an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .

- Mycobacterial Inhibition : In another study focusing on tuberculosis, it was noted that derivatives similar to this compound displayed significant inhibitory effects on Mycobacterium tuberculosis (Mtb) strains. This suggests potential applications in treating bacterial infections alongside cancer .

Table 2: Efficacy Against Cancer Cell Lines

ADME Properties

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of any drug candidate.

- Absorption : The compound is expected to have good absorption characteristics due to its solubility profile.

- Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.

- Excretion : Further studies are needed to determine the excretion pathways for this compound.

特性

IUPAC Name |

4-fluoro-N-methyl-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(9)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTRKOOKMIYJDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。